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molecular formula C11H15IO B8637342 4-Tert-butyl-2-iodo-1-methoxybenzene

4-Tert-butyl-2-iodo-1-methoxybenzene

Cat. No. B8637342
M. Wt: 290.14 g/mol
InChI Key: XZDDEPGJPMUEAL-UHFFFAOYSA-N
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Patent
US07910592B2

Procedure details

To a solution of 4-tert-butyl-2-iodo-1-methoxybenzene (0.164 g, 0.56 mmol) in dry THF (5 mL) at −78° C., n-butyl lithium (0.27 mL, 0.68 mmol, 2.5 M) was added. The solution was stirred at −78° C. for 30 min. Trimethyl borate (0.19 mL, 1.70 mmol) was added. The solution was stirred at −78° C. for 3 h. The reaction was quenched with saturated aqueous NH4Cl. The aqueous layer was extracted with EtOAc (3×15 mL). The combined EtOAc layers were dried over Na2SO4. The residue was used without further purification after evaporation of the solvent.
Quantity
0.164 g
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7](I)[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C([Li])CCC.[B:19](OC)([O:22]C)[O:20]C>C1COCC1>[C:1]([C:5]1[CH:10]=[CH:9][C:8]([O:11][CH3:12])=[C:7]([B:19]([OH:22])[OH:20])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.164 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=C(C=C1)OC)I
Name
Quantity
0.27 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.19 mL
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The solution was stirred at −78° C. for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined EtOAc layers were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The residue was used without further purification
CUSTOM
Type
CUSTOM
Details
after evaporation of the solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(C)(C)C=1C=CC(=C(C1)B(O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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